1-(1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a pyrrolidin-3-yl group, which is further modified by a sulfonyl linker to a 4-fluoro-3-methylphenyl moiety. The 4-position of the triazole is occupied by a phenyl group.
Properties
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-14-11-17(7-8-18(14)20)27(25,26)23-10-9-16(12-23)24-13-19(21-22-24)15-5-3-2-4-6-15/h2-8,11,13,16H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACJYSTIDUXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole, identified by CAS number 2034303-19-8, is a synthetic compound exhibiting a range of biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O2S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 2034303-19-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances its binding affinity to proteins and enzymes, which may modulate various biochemical pathways. The triazole moiety is known for its role in inhibiting certain enzymes and interacting with nucleic acids, potentially affecting cellular processes like proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- Jurkat (human T-cell leukemia)
The compound displayed IC50 values lower than those of standard chemotherapeutics such as doxorubicin, suggesting potent cytotoxic effects. Further structure-activity relationship (SAR) studies revealed that modifications in the phenyl and pyrrolidine rings significantly influenced its potency against these cell lines .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains, demonstrating effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on A431 cells using MTT assays. Results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 15 µM, significantly lower than doxorubicin's IC50 of 25 µM .
- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Scientific Research Applications
Scientific Applications of 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
This compound, also known by its CAS number 2034303-19-8, is a synthetic compound with diverse biological activities, making it a useful research compound. Its molecular formula is C19H19FN4O2S, and it has a molecular weight of 386.45 g/mol .
The biological activity of this compound is attributed to its ability to interact with molecular targets. The sulfonyl group enhances its binding affinity to proteins and enzymes, potentially modulating biochemical pathways, while the triazole moiety is known for inhibiting certain enzymes and interacting with nucleic acids, affecting cellular processes like proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The compound displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting potent cytotoxic effects. Structure-activity relationship (SAR) studies have shown that modifications in the phenyl and pyrrolidine rings significantly influence its potency against these cell lines.
Cytotoxicity Assay Case Study
- A study evaluated the cytotoxic effects of the compound on A431 cells using MTT assays.
- Results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 15 µM, significantly lower than doxorubicin's IC50 of 25 µM.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity. It has been tested against several bacterial strains, demonstrating effective inhibition at low concentrations. The mechanism may involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antimicrobial Testing Case Study
- The compound was tested against Gram-positive and Gram-negative bacteria.
- It exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, indicating antibacterial properties.
Comparison with Similar Compounds
Structural Modifications in Triazole Derivatives
The triazole scaffold is highly versatile. Key analogs include:
Key Observations :
- Sulfonamide vs. Carbonyl Linkers : The sulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to the thiophene carbonyl in , which may reduce solubility.
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase triazole ring planarity, while electron-donating groups (e.g., OMe in ) alter electronic density for receptor binding.
- Ring Size: Azetidine (4-membered) in introduces steric strain vs.
Pharmacological and Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
